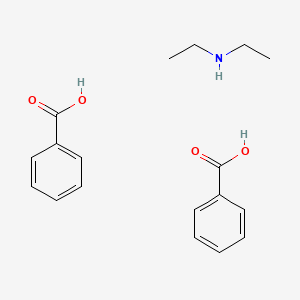

benzoic acid;N-ethylethanamine

Description

Properties

CAS No. |

34882-90-1 |

|---|---|

Molecular Formula |

C18H23NO4 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

benzoic acid;N-ethylethanamine |

InChI |

InChI=1S/2C7H6O2.C4H11N/c2*8-7(9)6-4-2-1-3-5-6;1-3-5-4-2/h2*1-5H,(H,8,9);5H,3-4H2,1-2H3 |

InChI Key |

LIDXUASYKBFAAD-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Benzoic Acid Synthesis:

-

N-Ethylethanamine Synthesis:

Industrial Production Methods:

- Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using cobalt or manganese catalysts .

- N-ethylethanamine is produced through the alkylation of ethylamine in large-scale chemical reactors.

Chemical Reactions Analysis

Salt Formation via Acid-Base Reaction

Benzoic acid reacts with N-ethylethanamine to form an ammonium carboxylate salt. This occurs through proton transfer from the carboxylic acid to the amine:

\text{C₆H₅COOH} + \text{(C₂H₅)₂NH} \rightarrow \text{C₆H₅COO}^- \cdot \text{(C₂H₅)₂NH₂^+}

-

Equilibrium Dynamics : Excess amine or acid shifts the equilibrium toward salt formation (Le Chatelier’s principle) .

-

Role of Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance ion pair stabilization .

Direct Amide Formation

Under thermal or catalytic conditions, the ammonium salt undergoes dehydration to form N,N-diethylbenzamide:

Key Findings:

| Condition | Catalyst/Additive | Yield (%) | Source |

|---|---|---|---|

| Microwave, 150°C, 30 min | None (1:1 ratio) | 10 | |

| Microwave, 150°C, 30 min | Excess acid (1.5:1) | 75 | |

| Toluene, reflux, 18 h | 3,4,5-Trifluorobenzeneboronic acid (1 mol%) | 96 |

-

Catalytic Mechanisms :

Kinetic and Thermodynamic Parameters

Data from analogous esterification/amidation reactions provide insights:

| Parameter | Value | Source |

|---|---|---|

| Activation Energy (Eₐ) | 58.40 kJ/mol (forward), 57.70 kJ/mol (reverse) | |

| Equilibrium Constant (K) | 1.2–1.5 (at 170°C) | |

| Optimal Temperature | 150–170°C |

Side Reactions and Mitigation

Scientific Research Applications

Chemistry:

- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including benzoyl chloride and benzotrichloride .

- N-ethylethanamine is used in the synthesis of pharmaceuticals and agrochemicals .

Biology:

- Benzoic acid is used as a food preservative due to its antimicrobial properties .

- N-ethylethanamine derivatives are studied for their potential biological activities .

Medicine:

- Benzoic acid is used in topical medications for its antifungal properties .

- N-ethylethanamine derivatives are explored for their potential therapeutic applications .

Industry:

Mechanism of Action

Benzoic Acid:

- Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It is metabolized in the liver to hippuric acid, which is then excreted .

N-Ethylethanamine:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Benzoic Acid vs. Other Organic Acids

Acetic Acid (CH₃COOH)

- Extraction efficiency : Benzoic acid is extracted 98% in <5 minutes using emulsion liquid membranes, while acetic acid requires longer contact times due to its lower distribution coefficient (m) .

- Acidity : Acetic acid (pKa ~2.5) is stronger than benzoic acid, but benzoic acid’s aromaticity enhances its stability in hydrophobic environments.

- Applications : Acetic acid is preferred in industrial synthesis (e.g., vinegar), while benzoic acid is used in preservatives due to its lipophilicity.

Phenol (C₆H₅OH)

- Extraction rate: Phenol matches benzoic acid’s rapid extraction (>98% in <5 minutes) but has lower effective diffusivity in membrane phases .

- Reactivity: Phenol’s hydroxyl group is less acidic (pKa ~10) but participates in electrophilic substitution, whereas benzoic acid undergoes carboxyl-specific reactions.

Table 1: Comparative Extraction Data for Organic Acids

| Compound | Extraction Rate (5 min) | Distribution Coefficient (m) | Effective Diffusivity (m²/s) |

|---|---|---|---|

| Benzoic acid | >98% | 8.5 | 1.2 × 10⁻⁹ |

| Acetic acid | <50% | 0.3 | 0.8 × 10⁻⁹ |

| Phenol | >98% | 7.9 | 0.9 × 10⁻⁹ |

N-Ethylethanamine vs. Other Amines

Ethylamine (C₂H₅NH₂)

- Basicity : Ethylamine (pKa ~10.7) is less basic than N-ethylethanamine due to the electron-donating effect of two ethyl groups enhancing nitrogen’s lone pair availability .

- Synthesis: Ethylamine is typically produced via ethanol-ammonia reactions, while N-ethylethanamine forms through SN2 reactions between bromoethane and ammonia derivatives .

Triethylamine (N(CH₂CH₃)₃)

Table 2: Comparative Properties of Aliphatic Amines

| Compound | Type | pKa | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| N-Ethylethanamine | Secondary | ~11.0 | 55.5 | Pharmaceuticals, rubber |

| Ethylamine | Primary | ~10.7 | 16.6 | Pesticides, dyes |

| Triethylamine | Tertiary | ~10.8 | 89.3 | Catalysis, solvents |

Benzoic Acid Complexes

- Benzoic acid forms salts with amines (e.g., N,N-diethylethanamine) to improve solubility. These complexes are used in drug formulations to enhance bioavailability .

- In wastewater treatment, benzoic acid’s high distribution coefficient enables efficient removal via liquid membranes compared to acetic acid .

N-Ethylethanamine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.